5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde

Catalog No.
S14098383
CAS No.
M.F
C5H5BrN2O
M. Wt
189.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde

Product Name

5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde

IUPAC Name

5-bromo-1-methylpyrazole-3-carbaldehyde

Molecular Formula

C5H5BrN2O

Molecular Weight

189.01 g/mol

InChI

InChI=1S/C5H5BrN2O/c1-8-5(6)2-4(3-9)7-8/h2-3H,1H3

InChI Key

LOGNIFIUNHNHNT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C=O)Br

5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde, with the CAS Number 1367843-92-2, is a heterocyclic organic compound belonging to the pyrazole family. Its molecular formula is C5H5BrN2O, and it features a five-membered pyrazole ring that includes two nitrogen atoms and a bromine substituent. The compound also contains a carbonyl group (aldehyde) at the 3-position, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry .

, primarily due to its electrophilic nature. Key reactions include:

  • Electrophilic Aromatic Substitution: The bromine atom can participate in substitution reactions, allowing for the introduction of new substituents on the aromatic ring.
  • Condensation Reactions: The aldehyde group can undergo condensation with amines or other nucleophiles, forming imines or other derivatives.
  • Cycloaddition Reactions: This compound can also be utilized in cycloaddition reactions, contributing to the synthesis of more complex pyrazole derivatives.

The biological activity of 5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde is significant, particularly in pharmacological contexts. It has been shown to interact with various biomolecules, influencing cellular pathways and potentially exhibiting:

  • Antimicrobial Properties: Some pyrazole derivatives have demonstrated activity against bacteria and fungi.
  • Anti-inflammatory Effects: Compounds in this class may modulate inflammatory responses through their interactions with specific enzymes and receptors .

The synthesis of 5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde can be achieved through several methods:

  • Multicomponent Reactions: Utilizing starting materials such as hydrazines and carbonyl compounds to form pyrazoles.
  • Dipolar Cycloaddition: Employing isocyanides or other dipolarophiles in cycloaddition reactions to construct the pyrazole framework.
  • Bromination of Precursor Compounds: Starting from methylpyrazoles or related compounds and introducing bromine using bromination agents .

5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde has several applications:

  • Intermediate in Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules, particularly in medicinal chemistry.
  • Development of Pharmaceuticals: Its derivatives are explored for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

The unique structural features of this compound make it valuable for developing new chemical entities in drug discovery .

Research into the interaction of 5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde with biological targets is ongoing. Preliminary studies indicate that it may interact with:

  • Enzymes: Influencing metabolic pathways by inhibiting or activating specific enzymes.
  • Receptors: Potentially modulating receptor activity related to inflammation or other cellular responses .

Understanding these interactions is crucial for elucidating its biological mechanisms and therapeutic potential.

Several compounds share structural similarities with 5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Methyl 5-bromo-1H-pyrazole-3-carboxylate1328893-17-90.89
Ethyl 5-bromo-1H-pyrazole-3-carboxylate1392208-46-60.97
5-Bromo-1H-pyrazole-3-carboxylic acid1328893-16-80.90
Methyl 4-bromo-1H-pyrazole-3-carboxylate81190-89-80.72
Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate1269293-48-20.86

These compounds exhibit varying degrees of similarity based on their structural components. The presence of different functional groups (such as carboxylates) influences their reactivity and biological activity, making each compound unique while retaining a core pyrazole structure.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Exact Mass

187.95853 g/mol

Monoisotopic Mass

187.95853 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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